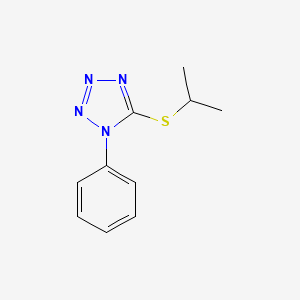

1-Phenyl-5-propan-2-ylsulfanyltetrazole

Description

Significance of Tetrazole Heterocycles in Modern Chemical Disciplines

Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, are of considerable importance across various scientific disciplines. nih.gov This significance stems from their unique physicochemical properties, which make them versatile building blocks in medicinal chemistry, materials science, and coordination chemistry.

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. nih.govmdpi.com This means it can often replace a carboxylic acid moiety in a drug molecule without significantly altering its biological activity, while potentially improving its metabolic stability, lipophilicity, and absorption profile. nih.gov The pKa of a 5-substituted 1H-tetrazole is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. mdpi.com Consequently, numerous FDA-approved drugs, including the antihypertensive medication Losartan and the antibiotic Cefazolin, feature a tetrazole ring. mdpi.com Beyond bioisosterism, tetrazole derivatives have been investigated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govontosight.ai

The applications of tetrazoles extend into materials science and coordination chemistry. The high nitrogen content of the tetrazole ring makes many of its derivatives energetic materials, useful in gas-generating compositions for applications like automotive airbags. nih.gov Furthermore, the multiple nitrogen atoms in the ring can act as coordination sites for metal ions, making tetrazoles excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have shown potential in areas such as gas storage, catalysis, and sensing.

Structural Classification and Unique Features of 1-Phenyl-5-propan-2-ylsulfanyltetrazole

1-Phenyl-5-propan-2-ylsulfanyltetrazole is a disubstituted tetrazole derivative. Its structural classification and features can be broken down by its key components: the tetrazole core, the N1-phenyl substituent, and the C5-propan-2-ylsulfanyl substituent.

Structural Classification:

Core Heterocycle: Tetrazole

Substitution Pattern: 1,5-disubstituted

N1-Substituent: Phenyl group

C5-Substituent: Propan-2-ylsulfanyl group (also known as isopropylthio group)

The synthesis of this compound would likely proceed via the alkylation of its precursor, 1-phenyl-1H-tetrazole-5-thiol. researchgate.net This common precursor is synthesized from the reaction of phenylisothiocyanate with sodium azide (B81097). researchgate.net The subsequent reaction of the thiol or its corresponding thiolate salt with an isopropyl halide, such as 2-bromopropane (B125204), would yield the final product. An efficient one-pot method for synthesizing 5-alkylsulfanyl-1H-tetrazoles from alkyl halides has also been developed. researchgate.net

Below is a table summarizing the key structural features of the compound.

| Feature | Description | Potential Influence |

| Tetrazole Ring | 5-membered aromatic ring with 4 nitrogen atoms. | High nitrogen content, acts as a bioisostere, multiple coordination sites. |

| N1-Phenyl Group | Aromatic phenyl ring bonded to the N1 nitrogen. | Increases lipophilicity, enables π-π interactions, influences crystal packing. |

| C5-Propan-2-ylsulfanyl Group | An isopropyl group attached via a sulfur atom. | Further increases lipophilicity, provides a site for oxidation (sulfoxide, sulfone). |

| Thioether Linkage | The C-S-C bond at the 5-position. | Offers flexibility and potential for coordination with soft metal ions. |

Academic Research Trajectories and Interdisciplinary Relevance of the Compound

While specific academic studies focusing exclusively on 1-Phenyl-5-propan-2-ylsulfanyltetrazole are not prominent in the existing literature, the known applications of its structural analogues provide a clear indication of its potential research trajectories and interdisciplinary relevance.

Coordination Chemistry and Materials Science: The tetrazole ring, with its multiple nitrogen donors, and the sulfur atom of the thioether group, present multiple potential coordination sites for metal ions. The parent compound, 1-phenyl-1H-tetrazole-5-thiol, has been used to synthesize various metal complexes with interesting structural and magnetic properties. researchgate.net By analogy, 1-Phenyl-5-propan-2-ylsulfanyltetrazole could serve as a versatile ligand for creating novel coordination polymers. The nature of the substituents could influence the resulting framework's topology and properties, leading to materials with potential applications in catalysis or as sensors. Furthermore, phenyl/tetrazole-based compounds have been explored for the creation of novel stationary phases in reversed-phase liquid chromatography, suggesting a potential application in analytical chemistry. nih.gov

Synthetic Chemistry: The compound can also serve as a building block in organic synthesis. The tetrazole ring can participate in various chemical transformations, and the thioether linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating new derivatives with potentially different chemical and biological properties. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-5-propan-2-ylsulfanyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-8(2)15-10-11-12-13-14(10)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXNAOIEUJQDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403141 | |

| Record name | STK291648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3206-47-1 | |

| Record name | STK291648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Phenyl 5 Propan 2 Ylsulfanyltetrazole and Analogous 1,5 Disubstituted Tetrazoles

Strategic Approaches to Tetrazole Ring Construction

The formation of the tetrazole ring, a stable, aromatic heterocycle with a high nitrogen content, is the cornerstone of synthesizing these compounds. nih.gov Several primary strategies have been developed to achieve this, each with distinct advantages regarding substrate scope, efficiency, and reaction conditions.

The most fundamental and widely employed method for constructing the tetrazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097). nih.govacs.org This reaction forms the 5-substituted 1H-tetrazole scaffold and is noted for its broad applicability. researchgate.net

The reaction typically involves heating a nitrile with an azide source, such as sodium azide, often in the presence of a catalyst. acs.org Lewis acids like zinc(II) and cobalt(II) salts have been shown to effectively catalyze the reaction, allowing for milder conditions and improved yields. nih.govacs.orgorganic-chemistry.org The mechanism involves the activation of the nitrile by the catalyst, making it more susceptible to nucleophilic attack by the azide anion, which is followed by cyclization to form the aromatic tetrazole ring. acs.orgyoutube.com Electron-withdrawing groups on the nitrile can accelerate the reaction by lowering the energy of the nitrile's lowest unoccupied molecular orbital (LUMO), facilitating its interaction with the azide's highest occupied molecular orbital (HOMO). nih.gov

Table 1: Catalysts in [3+2] Cycloaddition for Tetrazole Synthesis

| Catalyst System | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Cobalt(II) Complex | Organonitriles, NaN₃ | Homogeneous conditions, high yields, mechanistic understanding | nih.gov |

| Zinc Salts (e.g., ZnCl₂) | Aryl/Alkyl Nitriles, NaN₃ | Broad scope, mild conditions, effective in various solvents | organic-chemistry.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient and convergent route to complex molecules. nih.govbenthamdirect.com For the synthesis of 1,5-disubstituted tetrazoles, the Ugi-azide four-component reaction (UT-4CR) is a prominent example. acs.orgscielo.org.mx

This reaction involves the condensation of an amine and an aldehyde or ketone to form an imine, which is then protonated by hydrazoic acid (HN₃). scielo.org.mx Subsequent nucleophilic addition of an isocyanide, followed by attack from the azide anion and an intramolecular 1,5-dipolar electrocyclization, yields the 1,5-disubstituted tetrazole. scielo.org.mx The power of the Ugi-azide MCR lies in its ability to generate vast libraries of structurally diverse tetrazoles simply by varying the four starting components, making it a valuable tool in drug discovery. scielo.org.mxbeilstein-journals.org

In complex molecule synthesis, it is often advantageous to introduce certain functional groups at a later stage to avoid potential interference with other reaction steps. The tetrazole moiety is frequently installed via late-stage functionalization of a nitrile precursor. beilstein-journals.org This strategy leverages the reliability of the [3+2] cycloaddition of azides to nitriles. youtube.combeilstein-journals.org By converting a nitrile group, which is stable under many reaction conditions, into a tetrazole ring near the end of a synthetic sequence, chemists can efficiently produce complex tetrazole-containing molecules. This approach is particularly valuable in medicinal chemistry, where the tetrazole group is often used as a bioisostere for a carboxylic acid. nih.govbeilstein-journals.org

Targeted Synthesis of 1-Phenyl-5-propan-2-ylsulfanyltetrazole

The specific synthesis of 1-Phenyl-5-propan-2-ylsulfanyltetrazole involves the precise installation of both the N1-phenyl group and the C5-propan-2-ylsulfanyl group. This is typically achieved through a multi-step process that first establishes the core 1-phenyl-tetrazole structure and then functionalizes the C5 position.

The N1-phenyl substituent can be incorporated during the construction of the tetrazole ring. In the context of the Ugi-azide MCR, using aniline (B41778) as the amine component directly leads to the formation of an N1-phenyl substituted tetrazole. scielo.org.mx Another established method involves the one-step reaction of an aniline (e.g., phenylamine) with triethyl orthoformate and sodium azide in an acidic medium, which efficiently generates the 1-aryl substituted tetrazole core. nih.gov

The installation of the propan-2-ylsulfanyl group at the C5 position is typically accomplished via a two-step sequence starting from a suitable precursor.

Synthesis of 1-Phenyl-5-mercaptotetrazole: The key intermediate for this functionalization is 1-phenyl-5-mercaptotetrazole (also known as 1-phenyl-1H-tetrazole-5-thiol). This compound is commonly synthesized by the reaction of phenyl isothiocyanate with sodium azide in an aqueous solvent. researchgate.net An alternative route involves the reaction of anilino sodium dithio-carboxylate with sodium azide. google.com

Alkylation of the Thiol Group: With the 1-phenyl-5-mercaptotetrazole intermediate in hand, the final step is the S-alkylation of the thiol group. This is a nucleophilic substitution reaction where the sulfur atom attacks an alkylating agent. To install the propan-2-yl group, an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane (B156323) is used. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. Studies on analogous alkylations of 1-phenyl-1H-tetrazole-5-thiol have demonstrated high yields with various alkyl halides. researchgate.net It has also been noted that reaction temperature can be a critical factor in controlling selectivity between S-alkylation and N-alkylation. researchgate.net

Table 2: Representative Conditions for S-Alkylation of 1-Phenyl-5-mercaptotetrazole

| Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Chloroacetone | N/A | N/A | N/A | S-alkylation product | researchgate.net |

| Phenacyl bromide | N/A | N/A | N/A | S-alkylation product | researchgate.net |

This targeted, two-step approach—synthesis of the mercapto intermediate followed by selective S-alkylation—provides a reliable and efficient pathway to the desired 1-Phenyl-5-propan-2-ylsulfanyltetrazole.

Optimization of Reaction Conditions and Yield for Specific Derivatization

The synthesis of 1,5-disubstituted tetrazoles, including derivatives like 1-Phenyl-5-propan-2-ylsulfanyltetrazole, is highly dependent on the optimization of reaction parameters. The traditional [3+2] cycloaddition of nitriles with azides is a common route, but its efficiency can be limited, often requiring harsh conditions. To overcome these limitations, significant research has been dedicated to refining reaction conditions.

One approach involves the use of stable intermediates like imidoylbenzotriazoles, which react with sodium azide under mild, phase-transfer conditions. This method, conducted in a dichloromethane-water system at room temperature, achieves high yields (90-94%) in as little as 30 minutes. The optimization here involves the choice of a stable precursor and a phase-transfer catalyst, tetrabutylammonium (B224687) bromide, which facilitates the reaction between the organic and aqueous phases.

Another key area of optimization is found in multicomponent reactions, such as the Ugi-azide reaction. Researchers have optimized conditions for this reaction by selecting appropriate solvents and temperatures. For instance, conducting the Ugi-azide reaction in trifluoroethanol at room temperature has been found to be effective for creating the tetrazole core, which can then undergo further derivatization. A study comparing the synthesis of 1,5-disubstituted tetrazoles in water using a catalyst versus in methanol (B129727) as a solvent showed comparable, though slightly lower, yields in the aqueous system (43-56% in water vs. 55-66% in methanol), highlighting a trade-off between yield and green chemistry principles.

For the specific synthesis of 1-phenyltetrazol-5-yl sulfides, a direct and efficient method has been developed involving the reaction of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol. The optimization in this procedure lies in the use of a specific reagent, [Me₂NCHSEt]⁺ BF₄⁻, which facilitates the clean conversion to the desired sulfide (B99878) derivative. This method avoids harsh conditions and provides a direct route to compounds structurally similar to 1-Phenyl-5-propan-2-ylsulfanyltetrazole.

| Reaction Type | Key Optimization Parameters | Typical Yields | Reference |

| Cycloaddition (from Imidoylbenzotriazoles) | Phase-transfer catalyst (TBAB), Room Temperature, Dichloromethane-water system | 90-94% | |

| Ugi-Azide Multicomponent Reaction | Solvent (Trifluoroethanol), Room Temperature | Moderate to Good | |

| Ugi-Azide in Aqueous Micelles | Surfactant Catalyst (TTAB), Water as solvent | 43-56% | |

| Sulfide formation from Thiol and Alcohol | Activating Reagent ([Me₂NCHSEt]⁺ BF₄⁻) | Not specified |

Advanced Catalytic Systems in Tetrazole Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of tetrazoles, offering pathways that are more efficient, selective, and environmentally friendly than traditional methods. These catalysts are pivotal in overcoming the drawbacks associated with conventional synthesis, such as the use of toxic reagents and harsh reaction conditions.

Application of Nanocatalysts for Green Synthetic Pathways

Nanocatalysts have emerged as highly efficient materials for organic transformations due to their high surface-area-to-volume ratio, ease of surface modification, and potential for recovery and reusability. In tetrazole synthesis, various nanocatalysts have been successfully employed to promote green and sustainable chemical processes.

Magnetic nanoparticles, such as those based on Fe₃O₄, have gained significant attention because they can be easily separated from the reaction mixture using an external magnet. For example, a magnetic nanocatalyst, Fe₃O₄@MCM-41@Cu-P2C, has demonstrated excellent efficiency in the synthesis of 5-substituted-1H-tetrazoles, offering high yields and reusability for up to five cycles without significant loss of activity. Other functionalized magnetic nanocatalysts, like Fe₃O₄@tryptophan@Ni and Fe₃O₄-adenine-Zn, have also shown excellent product yields with a variety of nitriles.

Other notable nanocatalytic systems include:

Zinc Oxide (ZnO) Nanoparticles : These serve as efficient heterogeneous Lewis acid catalysts for the [3+2] cycloaddition reaction, yielding products in high yields (69–82%) with excellent recyclability.

Boehmite-based Nanoparticles : A palladium-arginine complex immobilized on boehmite nanoparticles (Pd-Arg@boehmite) acts as a green catalyst, offering high substrate compatibility and reusability.

Copper-immobilized Nanocatalysts : Various copper-based nanocatalysts, such as Cu(II) immobilized on aminated silica (B1680970) (CAES), have been extensively used, providing advantages like high yields and recyclability.

| Nanocatalyst Type | Example | Key Advantages | Reference |

| Magnetic | Fe₃O₄@MCM-41@Cu-P2C | Easy separation, reusability, excellent yield | |

| Zinc-based | Nanocrystalline ZnO | Heterogeneous Lewis acid, high yield, recyclability | |

| Boehmite-based | Pd-Arg@boehmite | Green catalyst, high substrate compatibility, reusability | |

| Copper-based | Cu(II)/Fe₃O₄@APTMS-DFX | Recyclability, high yields |

Transition Metal-Catalyzed Syntheses of Substituted Tetrazoles

Transition metal catalysis provides powerful tools for the synthesis of highly functionalized and substituted tetrazoles that may be difficult to access through other methods. Palladium and copper are among the most frequently used metals in these synthetic strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully applied to the synthesis of 1,5-disubstituted tetrazoles. This methodology involves coupling readily prepared 5-p-toluenesulfonyltetrazole substrates with various boronic acids or their derivatives. The p-toluenesulfonyl group at the 5-position acts as an effective leaving group, enabling the formation of a new carbon-carbon bond. This approach is compatible with a wide range of functional groups commonly found in medicinal chemistry.

Cascade reactions that combine multicomponent strategies with transition metal catalysis offer high bond-forming efficiency in a single pot. A notable example is the synthesis of 1,5-disubstituted tetrazole-indole hybrids through a sequence involving an Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation. This process creates six new bonds (two C-C, three C-N, and one N-N) in a sequential, one-pot protocol. The catalytic cycle involves a Sonogashira-like coupling followed by an intramolecular cyclization facilitated by CuI.

Metal salts of copper, zinc, cadmium, and others have also been used to promote the azidation of nitriles, leading to the formation of coordinated tetrazoles. These metal-promoted reactions can proceed under various conditions, including hydrothermal, and are effective for producing a range of tetrazole-containing coordination compounds.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. This approach is particularly beneficial for the synthesis of tetrazole derivatives.

The synthesis of 5-substituted-1H-tetrazoles from various nitriles and sodium azide can be efficiently accelerated using microwave irradiation. For instance, a [2+3] cycloaddition reaction between a thiourea (B124793) derivative and sodium azide proceeds smoothly under microwave irradiation in the presence of a Cu(I) salt, achieving a high product yield in a very short time. This method is often performed under solvent-free conditions, further enhancing its green credentials by eliminating the need for volatile and potentially toxic solvents.

The benefits of microwave assistance are stark when compared to conventional methods. A reaction to form a phthalocyanine-substituted triazole that required 48 hours with conventional heating could be completed in just 10-13 minutes under microwave irradiation, with the yield increasing from 64-80% to 92%. Similarly, a synthesis that took 27 hours under conventional heating was completed in 30 minutes with microwaves.

Solvent-free synthesis, often coupled with microwave irradiation, represents a significant step towards more sustainable chemical manufacturing. Heravi and colleagues reported a solvent-free, green synthesis of 5-substituted-1H-tetrazoles using nitriles and an ionic liquid azide source at 120 °C, achieving high yields of 89–97%.

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Microwave-Assisted | Cu(I) salt, Cs₂CO₃, solvent-free | Minutes | High | |

| Microwave-Assisted | Ethanol solvent | 30 minutes (vs. 27 hours conventional) | 96% | |

| Solvent-Free (Conventional Heating) | Heteropolyacid (H₃PW₁₂O₄₀), 120 °C | 5-12 hours | 89-97% |

Iii. Mechanistic Investigations and Reaction Pathways Involving 1 Phenyl 5 Propan 2 Ylsulfanyltetrazole

Reaction Mechanism Elucidation for Tetrazole Formation

The formation of the 1,5-disubstituted tetrazole core of 1-Phenyl-5-propan-2-ylsulfanyltetrazole is a process rooted in the principles of cycloaddition chemistry. The most prevalent and historically significant method for synthesizing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govthieme-connect.comresearchgate.net This reaction can be adapted for the synthesis of the precursor to the target molecule, 1-phenyl-5-mercaptotetrazole, by using phenyl isothiocyanate as the starting material, which contains a carbon-nitrogen triple bond analogue (N=C=S). scispace.com

The reaction involves the addition of an azide source, such as sodium azide, across the N=C bond of the isothiocyanate. While the reaction can proceed thermally, there is considerable debate regarding the precise mechanism, with computational studies providing significant insight. nih.gov

Modern mechanistic studies, largely supported by Density Functional Theory (DFT) calculations, have moved beyond a simple concerted cycloaddition model for many tetrazole formations. nih.gov A more nuanced, stepwise pathway is now widely considered, especially when the reaction is catalyzed.

Key Intermediates: The principal intermediate proposed in the formation of the tetrazole ring from a nitrile (or isothiocyanate) and an azide is an imidoyl azide . researchgate.netnih.gov The reaction pathway is believed to proceed as follows:

Activation of the Substrate: The reaction is often enhanced by the presence of a Brønsted or Lewis acid catalyst (e.g., ammonium (B1175870) chloride, zinc salts). organic-chemistry.orgyoutube.com The acid protonates or coordinates to the nitrogen atom of the nitrile/isothiocyanate, increasing its electrophilicity. organic-chemistry.orgyoutube.com This activation step is crucial for facilitating the nucleophilic attack.

Nucleophilic Attack: The azide anion (N₃⁻) then attacks the activated carbon atom, leading to the formation of a linear imidoyl azide intermediate. nih.gov Computational studies suggest that this intermediate is relatively stable. acs.org For example, in the reaction between HN₃ and methylnitrile, the imidoyl azide intermediate is only 3.3 kcal/mol less stable than the free reactants. acs.org

Cyclization: The terminal nitrogen of the imidoyl azide then performs an intramolecular nucleophilic attack on the imine carbon, leading to the closure of the five-membered tetrazole ring. nih.gov

Transition States: Computational models have been employed to calculate the transition states for the key steps of the reaction. acs.org

Formation of the Intermediate: The transition state for the initial azide attack on the activated substrate has been modeled. The energy barrier for this step is significantly influenced by the electronic nature of the substituents. nih.govacs.org

Ring Closure: Following the formation of the imidoyl azide, a second transition state corresponds to the cyclization step. The energy barrier to close the ring from the intermediate is generally feasible, calculated to be around 15-20 kcal/mol for substituted nitriles. acs.org

Table 3.1: Calculated Relative Energies of Species in Tetrazole Formation (R-CN + HN₃)

| Species | R = Me (kcal/mol) | R = MeSO₂ (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Intermediate (Imidoyl Azide) | +3.3 | -11.4 |

| Transition State (Cyclization) | +20.1 | +7.7 |

| Product (Tetrazole) | -29.2 | -49.3 |

Note: Data adapted from computational studies on substituted nitriles, illustrating the influence of substituents on the stability of intermediates and transition states. The negative values for the MeSO₂ intermediate indicate it is more stable than the reactants. acs.org

The formation of the tetrazole ring is a thermodynamically favorable process. The reactions are strongly exothermic, a factor that drives the reaction towards the product. acs.org The high nitrogen content and aromatic character of the tetrazole ring contribute to its stability.

Kinetics: The rate of the reaction is highly dependent on several factors:

Substituents: Electron-withdrawing groups on the nitrile or isothiocyanate substrate significantly lower the activation energy barrier for the initial azide attack, thereby accelerating the reaction. nih.govnih.gov This is because they enhance the electrophilicity of the carbon atom.

Catalysis: As mentioned, Lewis and Brønsted acids act as catalysts by activating the substrate, leading to a significant rate enhancement and allowing the reaction to proceed under milder conditions. organic-chemistry.org

Temperature: While catalysis can lower the required temperature, uncatalyzed reactions often require elevated temperatures to overcome the activation barriers. nih.gov

Tautomerism and Conformational Dynamics of 1-Phenyl-5-propan-2-ylsulfanyltetrazole

While 1-Phenyl-5-propan-2-ylsulfanyltetrazole itself is a 1,5-disubstituted tetrazole and therefore locked into a single isomeric form, the phenomenon of tautomerism is critical to understanding the behavior of its 5-thio substituted precursors and related compounds.

5-Substituted tetrazoles that possess a hydrogen atom on a ring nitrogen can exist as a mixture of two principal tautomers: the 1H- and 2H-forms. nih.govthieme-connect.com This phenomenon is a type of prototropic tautomerism, where a proton shifts between different nitrogen atoms in the ring, accompanied by a rearrangement of π-electrons. encyclopedia.pub

The position of this equilibrium is sensitive to a variety of factors:

Physical State: In the gas phase, the 2H-tautomer is often found to be more stable. nih.gov

Solvent Polarity: In solution, the equilibrium can be significantly influenced by the solvent. The 1H-tautomer is generally the predominant form in solution. nih.govnih.gov

Substituent Effects: The electronic properties of the substituent at the 5-position play a crucial role. Electron-withdrawing groups tend to shift the equilibrium toward the 2H-form. researchgate.net

Temperature: An increase in temperature can also favor the 2H-tautomer. researchgate.net

This tautomeric equilibrium is fundamental to the reactivity and biological activity of these compounds, as the two forms have different physicochemical properties, including acidity and hydrogen bonding capabilities. researchgate.net

For the precursor, 1-phenyl-5-mercaptotetrazole, tautomerism exists between the thiol form (C-SH) and the thione form (C=S, N-H). Theoretical studies on the related tetrazole-5-thione indicate that the thione form (analogous to the 1H-tautomer) is the most stable isomer in both the gas phase and in solution. researchgate.net

Phenyl Substituent: The presence of a phenyl group at the N1 position fixes the substitution pattern, preventing 1H/2H tautomerism. However, its electronic influence is still relevant. The phenyl group can exert both inductive and resonance effects that modulate the electron density within the tetrazole ring.

Isopropylthio Substituent: In the final molecule, the sulfur atom is alkylated with an isopropyl group. This S-alkylation prevents the thiol/thione tautomerism that would be possible in the 1-phenyl-5-mercaptotetrazole precursor. The isopropyl group itself is an electron-donating alkyl group, which influences the electronic properties of the sulfur atom and, by extension, the tetrazole ring.

Regarding the conformational dynamics of the final product, the primary degrees of freedom involve rotation around the N-phenyl and S-isopropyl single bonds. The rotation of the phenyl ring relative to the tetrazole ring can be influenced by steric hindrance and crystal packing forces. mdpi.com Similarly, the isopropyl group will have rotational flexibility. Advanced techniques like Nuclear Overhauser Effect (NOESY) spectroscopy could be used to study the preferred conformations of such molecules in solution. mdpi.com

Coordination Chemistry and Ligand Properties

Tetrazoles and their derivatives are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. thieme-connect.comarkat-usa.org The multiple nitrogen atoms in the heterocyclic ring provide several potential coordination sites.

For 1,5-disubstituted tetrazoles like 1-Phenyl-5-propan-2-ylsulfanyltetrazole, the N1 position is blocked by the phenyl group. Coordination to a metal center typically occurs through one of the other ring nitrogens. The most basic and sterically accessible nitrogen atom in N1-substituted tetrazoles is generally the N4 atom, making it the preferred coordination site. arkat-usa.org However, coordination via N2 or N3 is also possible, sometimes leading to the formation of bridging ligands and coordination polymers. arkat-usa.orgresearchgate.net

The ligand properties of 1-Phenyl-5-propan-2-ylsulfanyltetrazole are influenced by its substituents:

Phenyl Group: The phenyl group introduces steric bulk, which can influence the approach of the metal ion and the geometry of the resulting complex. Its electronic effects can also modulate the electron-donating ability of the tetrazole ring.

Isopropylthio Group: The sulfur atom in the isopropylthio group introduces an additional potential donor site. While coordination through the ring nitrogen is more common for tetrazoles, the soft sulfur atom could potentially coordinate to soft metal ions, leading to chelation or bridging behavior.

The ability of tetrazole-containing ligands to coordinate with metals like zinc, copper, nickel, and platinum has been extensively documented. arkat-usa.orgresearchgate.net These coordination complexes are of interest in various fields, including materials science and medicinal chemistry. researchgate.netunibo.it The synthesis of such complexes can be achieved by reacting the pre-formed tetrazole ligand with a metal salt or through metal-promoted in situ formation of the tetrazole ring from a coordinated nitrile. arkat-usa.orgresearchgate.net

Investigation of 1-Phenyl-5-propan-2-ylsulfanyltetrazole as a Ligand for Metal Ions

The tetrazole moiety is recognized as an effective metal chelator, comparable in function to a carboxylate group. nih.gov Derivatives of tetrazole, particularly those with additional heteroatoms, present multiple potential coordination sites, enabling them to act as versatile ligands for a variety of metal ions. In the case of 1-Phenyl-5-propan-2-ylsulfanyltetrazole, the potential for metal coordination arises from the lone pair electrons on the four nitrogen atoms of the tetrazole ring and the sulfur atom of the propan-2-ylsulfanyl group.

Research on structurally similar compounds, such as 1-phenyl-1H-tetrazole-5-thiol and its derivatives, reveals that these molecules can function as polydentate ligands. researchgate.net The specific coordination mode is influenced by several factors including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. For instance, 1-(4-Hydroxyphenyl)-5-mercaptotetrazole (B1587771) has been shown to act as either a monodentate ligand, coordinating through a nitrogen or sulfur atom, or as a bidentate ligand, binding through two nitrogen atoms (N,N) or a nitrogen and a sulfur atom (N,S). researchgate.net

Based on these analogous systems, 1-Phenyl-5-propan-2-ylsulfanyltetrazole is expected to exhibit flexible coordination behavior. The nitrogen atoms of the tetrazole ring, particularly N2, N3, and N4, are primary sites for metal binding. The sulfur atom also represents a potential donor site, which could lead to chelate formation, creating a stable five- or six-membered ring with the metal center. The phenyl group at the N1 position significantly influences the steric and electronic properties of the ligand, which in turn affects the geometry and stability of the resulting metal complexes.

Table 1: Potential Coordination Modes of 1-Phenyl-5-propan-2-ylsulfanyltetrazole

| Coordination Mode | Donor Atoms Involved | Potential Complex Structure |

|---|---|---|

| Monodentate | N4 of Tetrazole Ring | Linear or Polymeric |

| Monodentate | S of Sulfanyl (B85325) Group | Simple Coordination Complex |

| Bidentate (Chelating) | N4 and S | Formation of a stable chelate ring |

Formation and Characterization of Metal-Tetrazole Complexes

The formation of metal complexes with tetrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For ligands similar to 1-Phenyl-5-propan-2-ylsulfanyltetrazole, such as 1-phenyl-1H-tetrazole-5-thiol, complexes with metals like palladium(II) and mercury(II) have been synthesized and characterized. researchgate.net Similarly, complexes of 1-(4-hydroxyphenyl)-5-mercaptotetrazole with cobalt(II), manganese(II), and zinc(II) have been prepared, demonstrating the broad applicability of these ligands in coordination chemistry. researchgate.net

The characterization of these metal-tetrazole complexes involves a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-S bonds upon complexation provide evidence of coordination through the nitrogen and/or sulfur atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the ligand within the complex. For diamagnetic complexes, shifts in the signals of protons and carbons near the coordination sites can indicate the points of metal attachment.

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Studies on analogous complexes have revealed diverse structural motifs. For example, complexes of 1-(4-hydroxyphenyl)-5-mercaptotetrazole with Mn(II) and Co(II) exhibit a six-coordinated octahedral geometry, with the ligand binding through a nitrogen atom. researchgate.net In contrast, complexes with the same ligand but with different co-ligands (like 1,10-phenanthroline) showed coordination through the sulfur atom, highlighting the tunability of the coordination mode. researchgate.net

Table 2: Structural Data for Complexes with Analogous Tetrazole Ligands

| Complex | Metal Ion | Coordination Geometry | Ligand Donor Atom(s) | Reference |

|---|---|---|---|---|

| [Co(HL)₂(Py)₂(H₂O)₂] | Co(II) | Octahedral | Nitrogen | researchgate.net |

| [Mn(HL)₂(H₂O)₄]·2H₂O | Mn(II) | Octahedral | Nitrogen | researchgate.net |

| [Mn(HL)₂(Phen)₂] | Mn(II) | Octahedral | Sulfur | researchgate.net |

| [Zn(HL)₂(Phen)₂]·0.5H₂O·1.5CH₃OH | Zn(II) | Octahedral | Sulfur | researchgate.net |

| [Pd₂(κ²-ptt)₄] | Pd(II) | Dimeric | Sulfur and Nitrogen (bridging) | researchgate.net |

(HL = 1-(4-hydroxyphenyl)-5-mercaptotetrazolate; ptt = 1-phenyl-1H-tetrazole-5-thiolate; Py = Pyridine; Phen = 1,10-Phenanthroline)

Role of Tetrazole Ligands in Modifying Metal Center Reactivity and Selectivity in Catalysis

Tetrazole-containing ligands play a crucial role in modifying the properties of metal centers for applications in catalysis. By coordinating to a metal ion, the ligand directly influences its electronic and steric environment, which in turn dictates the metal's reactivity and selectivity in a catalytic cycle. The nitrogen-rich tetrazole ring is a strong electron donor, which can increase the electron density at the metal center. This electronic modification can affect the metal's ability to participate in key catalytic steps such as oxidative addition and reductive elimination.

The substituents on the tetrazole ring are critical for tuning the steric environment. In 1-Phenyl-5-propan-2-ylsulfanyltetrazole, the bulky phenyl and propan-2-yl groups create a specific three-dimensional pocket around the coordinated metal ion. This steric hindrance can control the access of substrates to the active site, thereby enhancing selectivity for a particular product. For example, in catalytic reactions involving multiple possible reaction pathways, a well-designed ligand can block unfavorable approaches of the substrate, directing the reaction towards the desired outcome.

While specific catalytic applications of 1-Phenyl-5-propan-2-ylsulfanyltetrazole are not extensively documented, the principles derived from other tetrazole-based systems are applicable. For instance, pyridyl-tetrazole ligands have been investigated for their ability to control selectivity in the photo-driven reduction of CO₂. researchgate.net The ability of the tetrazole moiety to mimic the binding of carboxylates has also been exploited in the design of enzyme inhibitors, where the tetrazole coordinates to a metal ion in the enzyme's active site, modulating its biological activity. nih.gov This demonstrates the capacity of the tetrazole functional group to interact with and modify the reactivity of biological metal centers.

Table 3: Influence of Tetrazole Ligand Properties on Catalytic Performance

| Ligand Property | Effect on Metal Center | Impact on Catalysis |

|---|---|---|

| Electronic Effects | ||

| Strong σ-donation from N atoms | Increases electron density on the metal | May promote reductive elimination; stabilize higher oxidation states. |

| π-acceptor/donor capability | Modifies frontier orbital energies | Influences substrate binding and activation. |

| Steric Effects | ||

| Bulky substituents (e.g., Phenyl) | Creates a defined steric environment | Controls substrate access, enhancing regioselectivity and stereoselectivity. |

Iv. Advanced Theoretical and Computational Studies on 1 Phenyl 5 Propan 2 Ylsulfanyltetrazole

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is employed to optimize molecular geometry and calculate vibrational frequencies. researchgate.net For tetrazole derivatives, DFT calculations, often using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, provide a good balance between accuracy and computational cost, yielding results that align well with experimental data. researchgate.netresearchgate.net

These calculations generate models of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Visualizing the molecular electrostatic potential (MEP) map, derived from DFT calculations, further helps in identifying these reactive centers. researchgate.net For a molecule like 1-Phenyl-5-propan-2-ylsulfanyltetrazole, the electron density would be distributed across the phenyl ring, the tetrazole core, and the isopropylsulfanyl side chain, with specific atomic charges indicating regions of positive or negative potential.

The energies of the HOMO and LUMO orbitals and the gap between them (ΔE) are crucial parameters for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the occupied to the unoccupied orbital. nih.govirjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com For a structurally related compound, 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole, the computed HOMO-LUMO energy gap is 4.81 eV, suggesting significant stability. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netajchem-a.com These indices provide a theoretical basis for predicting the chemical behavior of the compound. ajchem-a.com

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. ajchem-a.com |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. ajchem-a.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability. researchgate.netirjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. ajchem-a.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. researchgate.netajchem-a.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. irjweb.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. researchgate.net |

This interactive table is based on established formulas in computational chemistry. Specific values for 1-Phenyl-5-propan-2-ylsulfanyltetrazole would require dedicated DFT calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structures and dynamic movements of molecules, providing insight into their stability and interactions.

Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative energies to find the most stable structures (energy minima). researchgate.net For 1-Phenyl-5-propan-2-ylsulfanyltetrazole, this would involve calculating the potential energy changes associated with the rotation around key single bonds, such as the C-N bond connecting the phenyl and tetrazole rings and the C-S bond of the isopropylsulfanyl group. By performing a relaxed scan of these dihedral angles using quantum chemical methods, a potential energy surface can be mapped out, revealing the lowest-energy, and therefore most probable, conformations of the molecule in a vacuum or in solution. researchgate.net

Predictive Computational Chemistry for Compound Design

The data obtained from DFT calculations, HOMO-LUMO analysis, and molecular modeling serve as a powerful predictive tool in compound design. By understanding the structure-property relationships of 1-Phenyl-5-propan-2-ylsulfanyltetrazole, chemists can rationally design new derivatives with tailored characteristics. For example, modifying substituents on the phenyl ring could alter the HOMO-LUMO gap, thereby fine-tuning the compound's reactivity and stability. bohrium.com The electrophilicity index can predict how the molecule will interact with biological nucleophiles, while MEP maps can guide modifications to enhance binding affinity to a specific target. This predictive power allows for the in silico screening of potential new compounds, saving time and resources in the discovery of new materials or therapeutic agents. mdpi.comwuxiapptec.com

In Silico Screening and Virtual Library Generation for Tetrazole Analogs

In the quest for novel therapeutic agents, in silico screening and the generation of virtual libraries have become indispensable tools. These computational techniques allow for the rapid assessment of large numbers of molecules for their potential bioactivity and drug-like properties, thereby prioritizing synthetic efforts. For analogs of 1-Phenyl-5-propan-2-ylsulfanyltetrazole, this process begins with the creation of a virtual library by systematically modifying its core structure.

Virtual libraries of tetrazole analogs can be generated by introducing a variety of substituents at key positions on the phenyl and propan-2-ylsulfanyl moieties. This allows for the exploration of a vast chemical space to identify derivatives with potentially improved pharmacological profiles. Computational screening of these virtual libraries often involves a hierarchical filtering approach. Initially, filters based on physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are applied to select for compounds with favorable drug-like characteristics, often guided by frameworks like Lipinski's Rule of Five. nih.gov

Subsequent screening steps typically involve molecular docking simulations to predict the binding affinity of the analogs to a specific biological target. nih.govnih.gov For instance, if targeting a particular enzyme, the virtual library of tetrazole derivatives would be docked into the enzyme's active site to identify compounds that exhibit favorable binding energies and interaction patterns. nih.gov The results of such in silico screening can be tabulated to rank the analogs based on their predicted potency and other pharmacological parameters. researchgate.netnih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of the screening cascade. researchgate.netaaup.edu These predictions help to identify candidates with a higher probability of success in later stages of drug development by flagging potential liabilities such as poor oral bioavailability or potential toxicity. researchgate.netnih.gov

Table 1: Representative Data from In Silico Screening of a Virtual Library of Tetrazole Analogs

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |

| T-001 | R = H | -7.5 | 85 | Low |

| T-002 | R = 4-Cl | -8.2 | 82 | Low |

| T-003 | R = 4-OCH3 | -7.9 | 88 | Low |

| T-004 | R = 4-NO2 | -8.5 | 75 | Medium |

| T-005 | R' = Ethyl | -7.6 | 86 | Low |

| T-006 | R' = Cyclopropyl | -7.8 | 84 | Low |

Note: This table presents hypothetical data for illustrative purposes, based on typical outcomes of in silico screening studies on heterocyclic compounds.

Prediction of Synthetic Feasibility and Structural Stability using Computational Tools

The practical synthesis of novel compounds is a significant hurdle in drug discovery. Computational tools play a crucial role in assessing the synthetic feasibility of designed analogs, thereby bridging the gap between virtual screening and laboratory synthesis. chemrxiv.org

Retrosynthetic analysis software, such as SYNTHIA™ and CAS SciFinder, can be employed to devise potential synthetic routes for 1-Phenyl-5-propan-2-ylsulfanyltetrazole and its analogs. sigmaaldrich.comcas.orgsynthiaonline.com These programs utilize extensive reaction databases and sophisticated algorithms to propose step-by-step reaction pathways from commercially available starting materials. nih.gov The software can also provide information on reaction conditions, potential yields, and alternative routes, allowing chemists to make informed decisions about the most efficient and cost-effective synthetic strategy. acs.orgnih.gov Machine learning models are also being developed to predict reaction outcomes and suggest optimal reaction conditions with increasing accuracy. acs.orgmit.edu

Beyond synthetic feasibility, the intrinsic structural stability of the designed molecules is a critical parameter that can be evaluated using computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for optimizing the geometry of molecules and calculating their electronic properties. researchgate.netmdpi.com For 1-Phenyl-5-propan-2-ylsulfanyltetrazole and its derivatives, DFT calculations can provide insights into bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. lookchem.comdoi.org

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time, providing information about their conformational flexibility and stability in different environments, such as in solution. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can help to identify the most stable conformations and understand how the molecule interacts with its surroundings.

Table 2: Calculated Structural and Stability Parameters for 1-Phenyl-5-propan-2-ylsulfanyltetrazole

| Parameter | Computational Method | Calculated Value |

| Optimized C-S bond length | DFT (B3LYP/6-31G) | 1.78 Å |

| Optimized N-N bond lengths (ring) | DFT (B3LYP/6-31G) | 1.32 - 1.35 Å |

| Dihedral Angle (Phenyl-Tetrazole) | DFT (B3LYP/6-31G) | 45.2° |

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-31G) | 4.5 eV |

| Root Mean Square Deviation (RMSD) | MD Simulation (100 ns) | 1.2 Å |

Note: This table contains representative data that could be obtained from computational studies. The specific values are illustrative and would need to be confirmed by dedicated quantum chemical calculations and molecular dynamics simulations for the named compound.

V. Research Applications and Prospects of 1 Phenyl 5 Propan 2 Ylsulfanyltetrazole in Interdisciplinary Fields

Contributions to Medicinal Chemistry Research

The tetrazole moiety is a prominent privileged structure in medicinal chemistry, largely owing to its ability to mimic key functional groups and engage in specific interactions with biological macromolecules. uq.edu.aubeilstein-journals.orgresearchgate.net This has led to its incorporation into numerous clinically approved drugs. uq.edu.aulifechemicals.com

A cornerstone of the tetrazole ring's utility in drug design is its role as a bioisostere for the carboxylic acid group. researchgate.netdrughunter.comresearchgate.net Bioisosteric replacement is a strategy used to optimize molecular properties by substituting one functional group with another that has similar steric and electronic characteristics. drughunter.comprismbiolab.com The 5-substituted-1H-tetrazole ring shares key physicochemical properties with the carboxylic acid group, making it an effective surrogate. nih.govcambridgemedchemconsulting.com

Key Comparative Properties:

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Significance in Bioisosterism |

| Acidity (pKa) | ~4.2–4.5 | ~4.5–4.9 | The comparable acidity ensures that the tetrazole can exist in an anionic state at physiological pH, similar to a carboxylate, which is often crucial for binding to biological targets. nih.govcambridgemedchemconsulting.com |

| Planarity | Planar | Planar | The planar nature of both groups allows them to occupy similar space within a receptor's binding pocket. nih.govnih.gov |

| Lipophilicity | Lower | Higher | The tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can improve pharmacokinetic properties like membrane permeability. drughunter.comnih.gov |

| Metabolic Stability | Susceptible to O-glucuronidation | More resistant to metabolic degradation | Tetrazoles can enhance a drug candidate's metabolic stability and half-life by avoiding metabolic pathways that target carboxylic acids. researchgate.netnih.govcambridgemedchemconsulting.com |

The tetrazole moiety, specifically the 1,5-disubstituted variant, can also serve as a bioisosteric replacement for the cis-amide bond. lifechemicals.comresearchgate.net This is significant because amide bonds are susceptible to enzymatic cleavage. Replacing them with a stable tetrazole ring can improve the metabolic profile of a potential drug. researchgate.net

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and effective therapeutic agents. The incorporation of tetrazole scaffolds, such as that in 1-Phenyl-5-propan-2-ylsulfanyltetrazole, is guided by several key principles: uq.edu.aunih.gov

Scaffold Hopping and Bioisosterism: As discussed, replacing a carboxylic acid or amide with a tetrazole ring is a primary strategy to enhance properties like metabolic stability, lipophilicity, and oral bioavailability while maintaining or improving biological activity. uq.edu.audrughunter.com

Enhancing Target Binding: The electron-rich nature of the tetrazole ring and its multiple nitrogen atoms allow it to participate in a variety of non-covalent interactions, including hydrogen bonds, metal coordination, and van der Waals forces, which can lead to stronger and more specific binding to biological targets. nih.gov

Privileged Scaffold Integration: The tetrazole is considered a "privileged scaffold" because it is a structural motif that can bind to multiple, diverse biological targets. beilstein-journals.org This makes it a valuable building block for creating libraries of compounds for high-throughput screening against various diseases.

The therapeutic effect of a drug is contingent upon its interaction with a biological target, such as an enzyme or receptor. The tetrazole moiety is adept at forming a range of intermolecular interactions that are critical for molecular recognition and binding affinity. nih.gov

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H proton of a 1H-tetrazole can act as a hydrogen bond donor. nih.govnih.gov This dual capability allows for the formation of strong and directional interactions with amino acid residues in a protein's active site. nih.gov

Ionic Interactions and Metal Chelation: At physiological pH, the acidic tetrazole ring is deprotonated, forming a tetrazolate anion. This anion can form strong ionic bonds with positively charged residues like arginine or lysine. Furthermore, the nitrogen-rich ring is an effective metal chelator, capable of coordinating with metal ions (e.g., zinc) present in the active sites of metalloenzymes. nih.govnih.gov

Van der Waals and π-π Interactions: The planar, aromatic nature of the tetrazole ring allows it to participate in van der Waals forces and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.govnih.gov

The following table summarizes the types of interactions the tetrazole moiety can engage in with biological targets:

| Interaction Type | Description | Example Biological Partner |

| Hydrogen Bond Donor | The acidic proton on the 1H-tetrazole ring. | Carbonyl oxygen of a peptide backbone, carboxylate side chains (Asp, Glu). |

| Hydrogen Bond Acceptor | The sp² hybridized nitrogen atoms of the ring. | Amide N-H of a peptide backbone, hydroxyl groups (Ser, Thr, Tyr), amine groups (Lys). |

| Ionic Bonding | The negatively charged tetrazolate anion. | Positively charged amino acid side chains (Arg, Lys, His). |

| Metal Coordination | The lone pair electrons on the nitrogen atoms. | Metal ions (e.g., Zn²⁺, Mg²⁺) in enzyme active sites. |

| π-π Stacking | Interaction between the aromatic tetrazole ring and other aromatic systems. | Aromatic side chains of Phe, Tyr, Trp. |

Role in Materials Science and Supramolecular Chemistry

Beyond its medicinal applications, the tetrazole ring is a valuable component in the design of advanced materials and complex supramolecular architectures, primarily due to its high nitrogen content and exceptional coordination capabilities.

The unique properties of tetrazoles have been harnessed to create a variety of functional materials. lifechemicals.comresearchgate.net

Energetic Materials: The high nitrogen content and large positive enthalpy of formation of tetrazole derivatives make them suitable candidates for high-energy materials, such as propellants and explosives. researchgate.netrsc.org The decomposition of these compounds releases a large amount of energy and nitrogen gas.

Metal-Organic Frameworks (MOFs): The tetrazole ring's nitrogen atoms are excellent ligands for coordinating with metal ions. lifechemicals.com This property is exploited in the construction of MOFs, which are crystalline materials with porous structures. Tetrazole-based MOFs have shown potential in applications such as gas storage (e.g., for carbon dioxide capture) and catalysis. lifechemicals.com

Functional Polymers: Incorporating tetrazole fragments into polymer chains can impart specific functionalities. For instance, microporous organic polymers containing tetrazole units have demonstrated high efficacy and selectivity in capturing CO₂. lifechemicals.com Light-driven tetrazole chemistry has also been used to stabilize self-assembled nano-objects like vesicles and nanospheres. rsc.org

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. globethesis.com The directional and specific binding properties of the tetrazole ring make it an excellent building block for supramolecular self-assembly.

Coordination-driven self-assembly is a powerful technique where metal ions and organic ligands spontaneously form large, well-defined supramolecular structures. nih.gov Tetrazole derivatives, acting as ligands, can react with metal centers to form discrete, multinuclear architectures such as squares, cages, and prisms. nih.gov For example, multi-tetrazolyl benzene (B151609) ligands have been used to synthesize tetra-, hexa-, and dodeca-nuclear iridium supramolecular complexes. nih.gov These assemblies can create nano-sized cavities that may encapsulate small guest molecules, leading to potential applications in sensing, catalysis, and drug delivery. nih.govunive.it The self-assembly process can be influenced by the geometry of the tetrazole ligand and the coordination preference of the metal ion, allowing for precise control over the final supramolecular architecture. nih.gov

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tetrazole Linkers

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, making tetrazole derivatives valuable building blocks for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). lifechemicals.commdpi.com These materials are crystalline structures composed of metal ions or clusters linked by organic ligands, and they have attracted significant attention due to their diverse applications in areas such as gas storage, separation, and catalysis. nih.govmdpi.com

The design of CPs and MOFs often involves the strategic selection of organic linkers to control the resulting structure and properties. Tetrazole-containing ligands, including derivatives of 1-Phenyl-5-propan-2-ylsulfanyltetrazole, can be utilized to construct robust frameworks with specific functionalities. The presence of four nitrogen atoms in the tetrazole ring allows for multiple coordination modes, leading to the formation of diverse network topologies. mdpi.com

For instance, research has demonstrated the synthesis of zinc(II) coordination polymers using tetrazole-based ligands, resulting in structures with interesting photoluminescent properties. rsc.org Similarly, other studies have explored the use of tetrazole derivatives in the creation of MOFs for applications like carbon dioxide capture. mdpi.com The versatility of the tetrazole moiety allows for the incorporation of other functional groups, such as the phenyl and isopropylsulfanyl groups in 1-Phenyl-5-propan-2-ylsulfanyltetrazole, which can further tune the properties of the final material. While the direct use of 1-Phenyl-5-propan-2-ylsulfanyltetrazole in published CP or MOF structures is not extensively documented, the principles established with other functionalized tetrazoles provide a strong foundation for its potential in this area.

Below is a table summarizing examples of metal-organic frameworks and coordination polymers synthesized using tetrazole-based linkers, highlighting the diversity of metals and resulting applications.

| Framework Type | Metal Ion | Tetrazole-Based Ligand | Key Feature/Application |

| MOF | Copper(II) | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | CO2 adsorption |

| MOF | Zinc(II) | 5-(1H-tetrazol-5-yl)isophthalic acid | Photoluminescence |

| Coordination Polymer | Zinc(II) | 5-phenyl-1,3,4-oxadiazole-2-thiolate | Zigzag chain structure |

| MOF | Iron(III) | 2,5-dioxido-1,4-benzenedicarboxylate | Air-stable and porous |

Applications in Catalysis Research and Development

The field of catalysis has also benefited from the unique properties of tetrazole derivatives. The electron-rich nature of the tetrazole ring and its ability to coordinate with metal centers make these compounds promising candidates for the development of novel catalysts.

The structure of 1-Phenyl-5-propan-2-ylsulfanyltetrazole suggests its potential as a ligand in both homogeneous and heterogeneous catalysis. researchgate.net In homogeneous catalysis, the compound can dissolve in the reaction medium along with the metal precursor, forming a catalytically active complex. The phenyl and isopropylsulfanyl groups can influence the solubility of the complex and the steric and electronic environment around the metal center, thereby affecting the catalyst's activity and selectivity.

In heterogeneous catalysis, 1-Phenyl-5-propan-2-ylsulfanyltetrazole can be anchored to a solid support, such as silica (B1680970) or a polymer, to create a catalyst that is easily separable from the reaction mixture. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous catalysis (ease of recovery and reuse). bohrium.com The use of magnetic nanoparticles as a support for tetrazole-based catalysts has been explored, allowing for simple magnetic separation. bohrium.com

Researchers have designed various tetrazole-based catalysts for a range of specific organic transformations. researchgate.net A significant area of application is in cycloaddition reactions, particularly the synthesis of 5-substituted 1H-tetrazoles from nitriles and azides. rsc.orgrsc.org Catalysts incorporating tetrazole ligands have been shown to facilitate these reactions efficiently.

For example, nanocatalysts of cobalt on modified boehmite nanoparticles have been used for the synthesis of tetrazole derivatives. rsc.org Similarly, copper-on-carbon catalysts have proven effective for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles. nih.gov The design of these catalysts often focuses on creating active sites that can effectively bring the reactants together and lower the activation energy of the desired transformation.

A critical aspect of catalyst development is ensuring its stability and reusability, which are key principles of green chemistry. nih.gov Tetrazole-based catalysts have been investigated for their robustness under various reaction conditions. For instance, a cobalt-based nanocatalyst was shown to be recoverable and reusable for up to six cycles without significant loss of activity. rsc.org Another study on a copper/carbon catalyst demonstrated its reuse for at least five times. nih.gov

The development of green catalytic processes also involves using environmentally benign solvents and reaction conditions. Research into tetrazole synthesis has explored the use of water as a solvent and the development of catalysts that are active under mild conditions. nih.gov The use of nanomaterials as supports for tetrazole catalysts contributes to this goal by often allowing for easier recovery and reducing catalyst leaching into the product. rsc.org

The following table provides examples of tetrazole-based catalysts and their performance in terms of reusability.

| Catalyst | Support | Organic Transformation | Reusability (Number of Cycles) |

| Co-(PYT)2@BNPs | Boehmite Nanoparticles | [3+2] cycloaddition for tetrazole synthesis | 6 |

| Cu/C | Carbon | Synthesis of 5-substituted 1H-tetrazoles | 5 |

| Fe3O4@tryptophan@Ni | Magnetic Nanoparticles | Tetrazole synthesis | 7 |

| Fe3O4@l-lysine-Pd(0) | Magnetic Nanoparticles | [3+2] cycloaddition for tetrazole synthesis | 8 |

Potential in Agrochemistry and Environmental Sciences

The applications of tetrazole derivatives extend to the fields of agrochemistry and environmental sciences, where their biological activity and coordination properties are of particular interest.

Tetrazole derivatives have been explored for various agricultural applications, including as plant growth regulators, herbicides, and fungicides. mdpi.com Their biological activity stems from their ability to interact with specific enzymes and receptors in plants and fungi. For example, certain oximino-tetrazole derivatives have been patented for their use in controlling phytopathogenic fungi. google.com

Recent research has focused on developing new tetrazole-based agents with high antifungal activity to combat plant diseases. bsu.by Scientists have synthesized tetrazole derivatives that have shown to significantly reduce fungal infections on nutrient media, indicating their potential as effective and long-lasting crop protection agents. bsu.by The broad spectrum of biological activities exhibited by tetrazoles suggests that compounds like 1-Phenyl-5-propan-2-ylsulfanyltetrazole could be investigated for their potential herbicidal, fungicidal, or plant growth-regulating properties. lifechemicals.comnih.gov

Environmental Remediation Technologies Utilizing Tetrazole-Based Materials (e.g., Heavy Metal Removal)

The unique chemical architecture of tetrazole derivatives, including compounds structurally related to 1-Phenyl-5-propan-2-ylsulfanyltetrazole, offers significant potential for applications in environmental remediation, particularly in the removal of heavy metals from aqueous solutions. The nitrogen-rich tetrazole ring is capable of coordinating with a variety of metal ions, making materials functionalized with tetrazole moieties promising candidates for adsorbents in wastewater treatment technologies. researchgate.netlifechemicals.com

The core principle behind the utility of tetrazole-based materials in this context lies in their ability to act as effective ligands, forming stable complexes with heavy metal cations. researchgate.net This interaction facilitates the sequestration of toxic metal ions from contaminated water sources. Researchers have explored the incorporation of tetrazole functionalities into various material scaffolds, such as polymers and metal-organic frameworks (MOFs), to develop high-capacity and selective adsorbents for environmental cleanup. researchgate.netrsc.org

The efficacy of these materials is often attributed to the high density of nitrogen atoms in the tetrazole ring, which can act as binding sites for metal ions. rsc.org The development of porous materials incorporating tetrazole ligands is a particularly active area of research, as the porous structure allows for a large surface area available for adsorption, enhancing the efficiency of heavy metal removal. rsc.org

Detailed research findings have demonstrated the successful application of various tetrazole-based materials for the removal of different heavy metal ions. The performance of these materials is typically evaluated based on their adsorption capacity, which is the amount of pollutant that can be removed per unit mass of the adsorbent material.

Table 1: Adsorption Capacities of Various Adsorbents for Heavy Metal Removal

This table presents a comparison of the maximum adsorption capacities (q_m) of different materials for various heavy metal ions.

| Adsorbent Material | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

| MgO Nanorods | Cu(II) | 234.34 | mdpi.com |

| MgO Nanorods | Pb(II) | 221.26 | mdpi.com |

| Biomaterials | Cu(II) | 6.707 | mdpi.com |

| Biomaterials | Pb(II) | 18.79 | mdpi.com |

| Cryogels | Cd(II) | 132-249 | frontiersin.org |

The selectivity of adsorbent materials is another critical factor in environmental remediation. In mixed-ion solutions, an ideal adsorbent will preferentially bind to the target toxic heavy metals. Studies on zeolitic volcanic tuff, for instance, have shown a selectivity order for various heavy metals, with a higher affinity for lead (Pb) and chromium (Cr) over other metals like nickel (Ni) and cadmium (Cd). nih.gov

Table 2: Selectivity of Zeolitic Volcanic Tuff for Heavy Metal Adsorption

This table illustrates the preferential order of adsorption of different heavy metal ions by a specific adsorbent material.

| Adsorbent Material | Selectivity Order for Heavy Metal Ions | Reference |

| Romanian Zeolitic Volcanic Tuff | Pb > Cr > Cu > Zn > Cd > Ni | nih.gov |

The development of novel materials, such as tetrazole-functionalized cation-exchange membranes, further underscores the potential of tetrazole chemistry in environmental applications. nih.gov While initially designed for applications like protein purification, the underlying principle of ion exchange and binding can be adapted for the removal of cationic heavy metal species. nih.gov The versatility of tetrazole functionalization allows for the tailoring of material properties to target specific environmental pollutants. chemrxiv.orgresearchgate.net

Prospects for the use of tetrazole-based materials in environmental remediation are promising. Future research is likely to focus on the synthesis of new tetrazole derivatives and their incorporation into advanced materials with enhanced stability, selectivity, and reusability. The design of materials like tetrazole-decorated metal-organic frameworks could lead to highly efficient and selective adsorbents for a wide range of heavy metal contaminants. researchgate.net

Vi. Future Research Directions and Emerging Trends for 1 Phenyl 5 Propan 2 Ylsulfanyltetrazole

Integration of Artificial Intelligence and Machine Learning in Tetrazole Research

Machine learning algorithms, particularly deep learning and neural networks, can analyze vast datasets of existing tetrazole derivatives to build predictive models. nih.govnih.gov For 1-Phenyl-5-propan-2-ylsulfanyltetrazole, these models could be employed to forecast a range of physicochemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) models, enhanced by ML, can establish reliable correlations between the molecular structure of tetrazole derivatives and their biological effects, such as cytotoxicity or receptor binding affinity. ijain.org For instance, ML models have been successfully used to predict the thermal decomposition temperatures of nitrogen-rich energetic ionic salts containing tetrazole rings, a crucial parameter for safety and stability. nih.govrsc.org

Future research could focus on developing a specific QSAR model for derivatives of 1-Phenyl-5-propan-2-ylsulfanyltetrazole to screen virtual libraries of related compounds for desired activities. This in silico screening can prioritize a smaller, more promising set of molecules for synthesis and laboratory testing, streamlining the discovery pipeline. astrazeneca.com

Table 1: Potential AI/ML-Predicted Properties for 1-Phenyl-5-propan-2-ylsulfanyltetrazole Derivatives

| Property Category | Specific Prediction | Potential Application |

|---|---|---|

| Physicochemical | Aqueous Solubility, pKa, Thermal Stability | Formulation development, safety assessment |

| Pharmacokinetic | Absorption, Distribution, Metabolism, Excretion (ADME) | Predicting drug-like characteristics |

| Pharmacodynamic | Receptor Binding Affinity, Enzyme Inhibition | Identifying potential therapeutic targets |

| Toxicological | Cytotoxicity, Mutagenicity | Early-stage safety and risk assessment |

Development of Sustainable Synthetic Methodologies with Reduced Environmental Impact

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable and environmentally benign synthetic methods for 1-Phenyl-5-propan-2-ylsulfanyltetrazole. bohrium.com Traditional synthetic routes for tetrazoles can involve hazardous reagents, harsh reaction conditions, and generate significant chemical waste. asianpubs.orgrsc.org

Modern approaches aim to mitigate these issues through several strategies. One prominent green method is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). jchr.org Recent advancements have introduced the use of safer and more efficient catalytic systems, such as copper (II) complexes, which can proceed under milder conditions and reduce the risks associated with traditional methods. jchr.orgjchr.org The use of nanomaterial-based catalysts is also an emerging area, offering high efficiency, easy recovery, and reusability. rsc.orgrsc.org

Multicomponent reactions (MCRs) represent another key trend, offering a step- and atom-economical approach to synthesizing complex molecules like tetrazoles from simple starting materials in a single pot. bohrium.com These reactions minimize waste by incorporating most or all of the atoms from the reactants into the final product. bohrium.com Furthermore, the adoption of green solvents (like water or ionic liquids) or even solvent-free reaction conditions is a critical aspect of reducing the environmental footprint of synthesis. benthamdirect.com

Future work on 1-Phenyl-5-propan-2-ylsulfanyltetrazole would involve adapting these green principles. This could include a one-pot synthesis using a recyclable catalyst in an aqueous medium, thereby avoiding the use of toxic organotin compounds like tributyltin chloride, which have been traditionally used but pose significant environmental hazards. asianpubs.org

Table 2: Comparison of Hypothetical Synthetic Routes for 1-Phenyl-5-propan-2-ylsulfanyltetrazole

| Feature | Traditional Route (e.g., using Organotin Azides) | Proposed Green Route (e.g., Catalytic MCR) |

|---|---|---|

| Reagents | Tributyltin chloride, sodium azide (toxic, hazardous) | Readily available nitriles, azides, etc. |

| Catalyst | Often stoichiometric or no catalyst | Recyclable copper or nanomaterial catalyst |

| Solvent | High-boiling organic solvents (e.g., o-xylene) | Water, ethanol, or solvent-free |

| Reaction Steps | Multiple steps, including deprotection | One-pot synthesis |

| Waste Generation | Significant toxic tin waste | Minimal, with recyclable components |

| Safety Profile | Risks from toxic reagents and byproducts | Inherently safer design |

Advanced Spectroscopic and Structural Characterization Techniques for In-Depth Analysis